4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-8-10-17(11-9-14)25-12-13-26-20(28)18(23-24-21(25)26)19(27)22-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDNUSVEVDEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.
Introduction of the Phenylethyl and p-Tolyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as phenylethylamine and p-tolylamine.
Oxidation and Carboxamide Formation: The final steps involve oxidation to introduce the oxo group and subsequent formation of the carboxamide moiety through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound shares a common imidazo-triazine core with analogs but differs in the carboxamide substituent. Key analogs include:
- 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946229-54-5, )
- N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946279-38-5, )
Table 1: Structural and Molecular Comparison
*Note: The target compound’s molecular formula can be inferred as C₂₂H₂₁N₅O₂ (MW ~379.44) based on structural similarity.
Key Observations:
- Substituent Bulkiness : The cyclohexyl group (CAS 946279-38-5) increases molecular weight (353.40) compared to the propyl analog (313.35). The 1-phenylethyl group in the target compound likely confers intermediate bulkiness and aromaticity.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
- Melting Points: No data for imidazo-triazines in the evidence, but the structurally distinct imidazo[1,2-a]pyridine derivative (CAS 1l, ) melts at 243–245°C, suggesting high thermal stability for similar fused heterocycles .
- Solubility : The cyclohexyl analog’s higher lipophilicity may reduce aqueous solubility compared to the propyl or 1-phenylethyl derivatives.
Biological Activity
4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946229-97-6) is a bioactive compound categorized under heterocycles. It has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and inflammation-related diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 362.4 g/mol. Its structure includes a tetrahydroimidazo-triazine core which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations under controlled conditions to optimize yield and purity.
Research indicates that compounds similar to 4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit anticancer properties primarily through the induction of apoptosis in cancer cells. This is often mediated by interactions with specific biological targets such as enzymes or receptors involved in cell survival pathways. For instance:
- Apoptosis Induction : The compound may activate apoptotic pathways through receptor-mediated mechanisms that lead to the activation of caspases and subsequent cell death.
- Inflammation Modulation : Similar compounds have shown promise in inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in various cellular models .
Biological Activities
The biological activities of 4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells through receptor-mediated pathways. |
| Anti-inflammatory | Inhibits the release of pro-inflammatory cytokines; shows potential in ALI models. |
| Antimicrobial | Exhibits activity against various microbial strains (specific data needed). |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of derivatives related to this compound:
- Anti-inflammatory Effects : A study demonstrated that a derivative significantly inhibited LPS-induced expression of IL-6 and TNF-α in J774A.1 macrophages. This was associated with improved outcomes in LPS-induced acute lung injury (ALI) models in vivo .
- Anticancer Activity : Research has shown that similar compounds can effectively induce apoptosis in various cancer cell lines through caspase activation pathways. The structural features of these compounds are crucial for their binding affinity to target proteins involved in cell cycle regulation.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and metabolism profiles for certain derivatives, indicating potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
